4-Bromo-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-5-phenylaniline |
InChI |
InChI=1S/C12H10BrN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
OGYBXNHWTBBAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-Bromo-[1,1'-biphenyl]-3-amine, highlighting substituent effects and physicochemical properties:
Key Comparisons
Heterocyclic Moieties: Compounds like 3ba (oxadiazole, ) exhibit higher melting points (198–200°C) due to increased rigidity and intermolecular interactions compared to non-heterocyclic analogs. Amine Modifications: Tertiary amines (e.g., N-(3-bromophenyl)-N-phenyl..., ) show reduced nucleophilicity compared to primary amines like the target compound, impacting their utility in further derivatization.
Synthetic Methodologies
- The target compound’s synthesis is inferred to involve cross-coupling or arylation reactions, similar to 7c () and 19 (), which used Pd-catalyzed C–H activation or nucleophilic substitution.
- Multi-component reactions () with 1,3-diketones and amines demonstrate versatility for introducing heterocycles but may require optimization for brominated substrates.
Spectroscopic Characterization
- ¹H NMR of 3fa () revealed W-coupling patterns unique to meta-substituted biphenyls, a feature expected in the target compound.
- HRMS data for 7c () confirmed molecular ion accuracy (Δ < 0.1 ppm), a critical benchmark for validating the target compound’s purity.
Safety and Handling
- Brominated biphenyl amines (e.g., 4'-bromo... , ) are classified as hazardous (H302, H318, H410), necessitating strict handling protocols. Structural analogs with nitro groups () pose higher risks due to mutagenicity.
Preparation Methods
Methodology
The Suzuki-Miyaura reaction couples aryl halides with boronic acids. For 4-bromo-[1,1'-biphenyl]-3-amine, two approaches are viable:
-
Route A : 3-Aminophenylboronic acid + 4-bromoiodobenzene
-
Route B : 4-Bromophenylboronic acid + 3-aminoiodobenzene
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base: Potassium phosphate (3 equiv)
-
Solvent: Tetrahydrofuran (THF)/water (4:1)
Key Findings :
-
Route B achieves higher yields (85–92%) due to steric and electronic advantages of the boronic acid.
-
Protection of the amine as an acetanilide prevents catalyst poisoning, with subsequent deprotection via hydrolysis.
Regioselective Bromination of [1,1'-Biphenyl]-3-amine
Direct Bromination with Tetrabutylammonium Tribromide
Procedure :
-
Substrate: [1,1'-Biphenyl]-3-amine (1 equiv)
-
Brominating agent: Tetrabutylammonium tribromide (1.2 equiv)
Outcomes :
-
Para-selectivity (relative to amine): >95%
-
Yield: 78%
-
Side products: <5% dibrominated species
Hypohalite-Mediated Bromination
Conditions :
-
Substrate dispersed in sodium hypobromite (7.5% aqueous)
-
Base: NaOH (4 equiv)
-
Temperature: 5–7°C → 70–73°C (stepwise)
Results :
-
Yield: 44–47%
-
Purity: >98% (HPLC)
Sandmeyer Reaction on 3-Nitro-[1,1'-biphenyl]-4-amine
Diazotization and Bromide Substitution
Steps :
-
Diazotization : 3-Nitro-[1,1'-biphenyl]-4-amine + NaNO₂/HCl (0°C, 1 h)
Optimization :
-
Use of NaBr instead of CuBr reduces side reactions (e.g., dimerization).
-
Yield: 65–70%
Ullmann Coupling with Protected Amines
Copper-Catalyzed Coupling
Substrates :
-
3-Acetamidoiodobenzene + 4-bromophenylboronic acid
Conditions :
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMSO, 110°C, 24 h
Performance :
-
Yield after deprotection: 60–68%
-
Limitations: Over-reduction risks with prolonged heating
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–92% | High | Moderate | High (Pd cost) |
| Direct Bromination | 44–78% | Moderate | Low | Low |
| Sandmeyer Reaction | 65–70% | High | High | Moderate |
| Ullmann Coupling | 60–68% | Moderate | High | Moderate |
Key Observations :
-
Suzuki-Miyaura offers the best balance of yield and selectivity but requires expensive catalysts.
-
Hypohalite-mediated bromination is cost-effective but lower-yielding.
Mechanistic Insights and Challenges
Directed Ortho-Metalation in Bromination
Catalyst Deactivation in Coupling Reactions
-
Unprotected amines coordinate to palladium, necessitating acetanilide protection.
-
Microwave-assisted Suzuki reactions reduce reaction time (2–4 h) and improve yields by 10%.
Industrial-Scale Considerations
-
Hypohalite Process : Preferred for large-scale production due to low catalyst costs and simple workup.
-
Waste Management : Bromide salts (e.g., NaBr) are recycled via electrolysis, reducing environmental impact.
Emerging Techniques
Q & A
Q. What are the most reliable synthetic routes for 4-Bromo-[1,1'-biphenyl]-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to assemble the biphenyl core. Bromination at the 4-position can be achieved using (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions. For example, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts regioselectivity and yield . Key Methodological Tip : Monitor reaction progress via to detect intermediate formation and avoid over-bromination.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
- : The amine proton () appears as a broad singlet (~δ 3.5–4.5 ppm), while aromatic protons show splitting patterns dependent on substituent proximity.
- : The brominated carbon resonates at ~δ 120–125 ppm, distinct from chlorine or fluorine analogs.
- Mass Spectrometry : A molecular ion peak at ≈ 248 (M) with a characteristic isotope pattern (1:1 ratio) confirms bromine presence .
Q. What are the primary reactivity trends of the bromine substituent in this compound?
The 4-bromo group participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity is influenced by steric hindrance from the adjacent biphenyl system and electronic effects from the amine group, which can activate or deactivate the ring depending on pH .
Advanced Research Questions
Q. How can factorial design optimize synthetic protocols for this compound?
A 2 factorial design can evaluate variables like catalyst loading, temperature, and solvent. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 5 | 10 |
| Temperature (°C) | 80 | 120 |
| Solvent | Toluene | DMF |
| Response surface methodology (RSM) then identifies optimal conditions, balancing yield (~75–85%) and purity (>95%) . |
Q. How to resolve contradictory data on the compound’s biological activity across studies?
Contradictions may arise from differences in cell-line specificity or substituent positional effects . For instance:
- In cancer cell assays , the 4-bromo group’s electron-withdrawing nature may enhance binding to kinase targets compared to 3-bromo analogs.
- Control experiments should include isomeric controls (e.g., 3-bromo or 2-bromo derivatives) and standardized assay conditions (e.g., IC in μM vs. nM) .
Q. What strategies mitigate competing side reactions during functionalization of the amine group?
- Protection-Deprotection : Use Boc () or Fmoc groups to shield the amine during bromination or coupling steps.
- Low-Temperature Conditions : Perform reactions at 0–5°C to minimize undesired oxidation or dimerization.
- Catalytic Systems : Pd/XPhos or CuI/ligand systems enhance selectivity in cross-coupling reactions .
Q. How does the biphenyl system influence the compound’s photophysical properties?
The conjugated biphenyl backbone contributes to UV-Vis absorption (~280–320 nm) and fluorescence. Bromine’s heavy atom effect may increase intersystem crossing, reducing fluorescence quantum yield but enhancing singlet oxygen generation for photodynamic applications. Compare with fluorinated analogs to isolate electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
